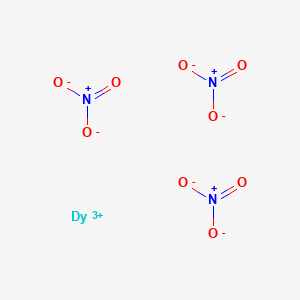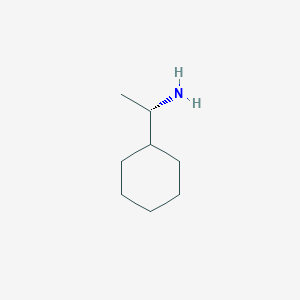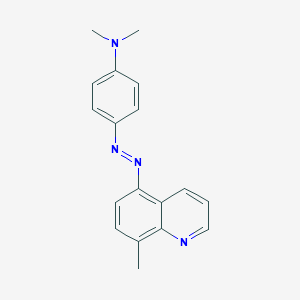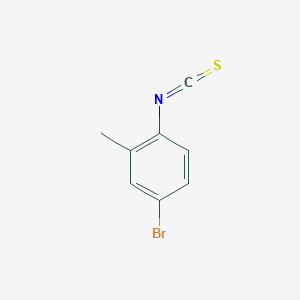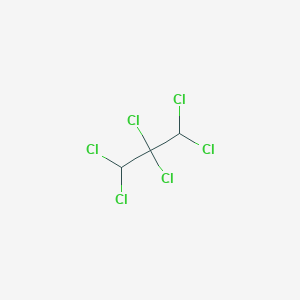
2-Nitrobutyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobutyl methacrylate (NBMA) is a chemical compound that is widely used in scientific research due to its unique properties. It is a nitro-containing methacrylate monomer that has the potential to form copolymers with other monomers. NBMA can be used to modify the properties of polymers, making them more suitable for different applications.
Mécanisme D'action
The mechanism of action of 2-Nitrobutyl methacrylate is not well understood. However, it is believed that the nitro group in 2-Nitrobutyl methacrylate can undergo reduction to form amines, which can then react with other functional groups in the polymer matrix. This reaction can lead to the formation of crosslinks, which can improve the mechanical properties of the polymer.
Biochemical and Physiological Effects:
2-Nitrobutyl methacrylate has been shown to have low toxicity in animal studies. However, it is important to note that the toxicity of 2-Nitrobutyl methacrylate may vary depending on the dose and route of administration. In vitro studies have shown that 2-Nitrobutyl methacrylate can inhibit the growth of cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Nitrobutyl methacrylate in lab experiments is its ability to modify the properties of polymers. This can be useful in developing new materials with specific properties. However, one of the limitations of using 2-Nitrobutyl methacrylate is its potential toxicity. Researchers must take precautions when handling 2-Nitrobutyl methacrylate and ensure that they are using it in a safe manner.
Orientations Futures
There are several future directions for research on 2-Nitrobutyl methacrylate. One area of research is the development of new copolymers using 2-Nitrobutyl methacrylate. These copolymers could have applications in a wide range of industries, such as electronics, coatings, and biomedical devices. Another area of research is the investigation of the mechanism of action of 2-Nitrobutyl methacrylate. Understanding the mechanism of action could lead to the development of new materials with improved properties. Finally, research could focus on the toxicity of 2-Nitrobutyl methacrylate and ways to mitigate any potential health risks associated with its use.
Conclusion:
In conclusion, 2-Nitrobutyl methacrylate is a versatile monomer that has a wide range of applications in scientific research. Its ability to modify the properties of polymers makes it a valuable tool in developing new materials for various applications. While there are some limitations to its use, the potential benefits of using 2-Nitrobutyl methacrylate make it an important area of research for the future.
Méthodes De Synthèse
2-Nitrobutyl methacrylate can be synthesized by the reaction of 2-nitro-1-butanol with methacrylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by distillation. The yield of 2-Nitrobutyl methacrylate depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
2-Nitrobutyl methacrylate has a wide range of applications in scientific research. It can be used as a monomer to synthesize copolymers with other monomers, such as methyl methacrylate, styrene, and acrylonitrile. These copolymers have unique properties, such as thermal stability, biocompatibility, and adhesion, which make them suitable for various applications, such as coatings, adhesives, and biomedical devices.
Propriétés
Numéro CAS |
17977-11-6 |
|---|---|
Nom du produit |
2-Nitrobutyl methacrylate |
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-nitrobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-4-7(9(11)12)5-13-8(10)6(2)3/h7H,2,4-5H2,1,3H3 |
Clé InChI |
DOEOZIKIOFMZJE-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)C(=C)C)[N+](=O)[O-] |
SMILES canonique |
CCC(COC(=O)C(=C)C)[N+](=O)[O-] |
Autres numéros CAS |
17977-11-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



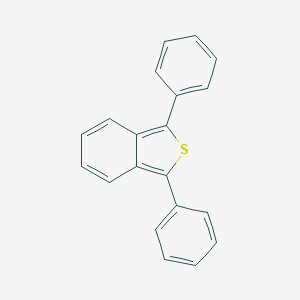

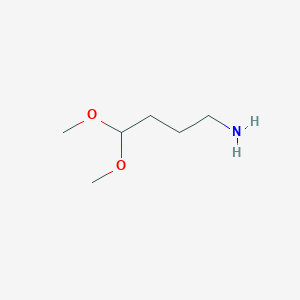
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)


